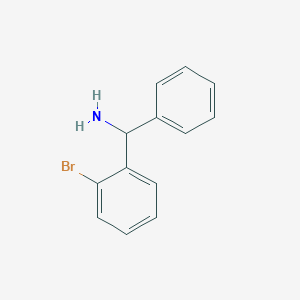

alpha-(2-Bromophenyl)benzylamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2-bromophenyl)-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVWGVSMLZCEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to alpha-(2-Bromophenyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

alpha-(2-Bromophenyl)benzylamine is a halogenated benzylamine derivative of interest in synthetic and medicinal chemistry. Its structure, featuring a bromine atom on one of the phenyl rings, presents a reactive site for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, and a summary of what is currently known about its biological potential.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. It is important to note that while basic identifiers are readily available from commercial suppliers, detailed experimental data on its physical properties are not widely published.

| Property | Value | Source(s) |

| IUPAC Name | (2-bromophenyl)(phenyl)methanamine | [2] |

| CAS Number | 55095-15-3 | [2][3] |

| Molecular Formula | C₁₃H₁₂BrN | [2][3] |

| Molecular Weight | 262.15 g/mol | [3] |

| Physical Form | Solid or viscous liquid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [2] |

Synthesis

The general two-step process involves the formation of an imine intermediate from the reaction of 2-bromobenzophenone with an amine source (such as ammonia), followed by the reduction of the imine to the desired amine.

A conceptual workflow for the synthesis of this compound via reductive amination.

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for reductive amination is as follows. Note: This is a generalized protocol and would require optimization for the specific substrates.

-

Imine Formation: The ketone (2-bromobenzophenone) and the amine source (e.g., ammonia or an ammonium salt) are dissolved in a suitable solvent (e.g., methanol, ethanol, or a non-polar solvent with a dehydrating agent). The reaction may be heated to facilitate imine formation.

-

Reduction: After the formation of the imine, a reducing agent is added. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ over a metal catalyst like palladium or nickel).[4][5]

-

Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed. The crude product is then purified, typically by column chromatography or recrystallization.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public scientific literature or common databases. While some commercial suppliers indicate the availability of such data upon request, it is not openly published.[6]

Biological Activity and Reactivity

There is currently no specific information available in the public domain regarding the biological activity, mechanism of action, or involvement in any signaling pathways of this compound.

However, the class of halogenated benzylamines is recognized for its utility as intermediates in the development of pharmaceuticals and agrochemicals.[1] The presence of the bromine atom provides a handle for various cross-coupling reactions, allowing for the synthesis of a diverse range of more complex molecules.[1] For instance, a structurally related compound, N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, has been identified as a potent herbicide.[1] This suggests that derivatives of this compound could be explored for various biological activities.

Safety Information

Based on information from chemical suppliers, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard precautionary measures, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are recommended when handling this compound.

Conclusion

This compound is a chemical intermediate with potential for further synthetic elaboration. While its basic chemical identifiers are established, there is a notable lack of publicly available data regarding its specific physical properties, detailed experimental protocols for its synthesis, and its biological activity profile. Further research is required to fully characterize this compound and explore its potential applications in drug discovery and other areas of chemical science.

References

- 1. This compound | 55095-15-3 | Benchchem [benchchem.com]

- 2. (2-bromophenyl)(phenyl)methylamine | 55095-15-3 [amp.chemicalbook.com]

- 3. appchemical.com [appchemical.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound,55095-15-3-Amadis Chemical [amadischem.com]

An In-depth Technical Guide to the Synthesis of alpha-(2-Bromophenyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-(2-Bromophenyl)benzylamine is a valuable chemical intermediate, sought after for its utility in the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the secondary amine functionality allows for further derivatization. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on practical experimental protocols and comparative data analysis. The core of this guide centers on the reductive amination of 2-bromobenzophenone, with a detailed exploration of the Leuckart reaction as a robust and efficient method for this transformation. Additionally, the synthesis of the key precursor, 2-bromobenzophenone, is outlined. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of this and related compounds.

Core Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of the central carbon-nitrogen bond. The most direct and widely applicable approach is the reductive amination of a carbonyl precursor. Two main pathways are considered here:

-

Route A: Two-Step Synthesis via a Grignard Reaction and subsequent Leuckart Reaction. This is a highly convergent and reliable route, starting from readily available materials.

-

Route B: Alternative Reductive Amination Approaches. This section will briefly discuss other potential methods for the reductive amination step.

This guide will focus on providing a detailed protocol for Route A, as it represents a well-established and versatile method.

Synthesis of the Key Precursor: 2-Bromobenzophenone

The successful synthesis of the target amine is contingent on the availability of the precursor ketone, 2-bromobenzophenone. A reliable method for its preparation is the Grignard reaction between phenylmagnesium bromide and 2-bromobenzonitrile.

Reaction Scheme: Grignard Reaction for 2-Bromobenzophenone Synthesis

Experimental Protocol: Synthesis of 2-Bromobenzophenone

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene

-

2-Bromobenzonitrile

-

Aqueous solution of hydrochloric acid (e.g., 1 M HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of bromobenzene in anhydrous THF is added dropwise from the dropping funnel. The reaction mixture is gently heated to initiate the Grignard reagent formation, which is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.

-

Grignard Reaction: The solution of phenylmagnesium bromide is cooled to 0 °C. A solution of 2-bromobenzonitrile in anhydrous THF is then added dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid at 0 °C. The mixture is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-bromobenzophenone.

Data Summary: Synthesis of 2-Bromobenzophenone

| Parameter | Value | Reference |

| Reactants | 2-Bromobenzonitrile, Phenylmagnesium bromide | General Procedure |

| Solvent | Tetrahydrofuran (THF) | General Procedure |

| Reaction Temperature | 0 °C to room temperature | General Procedure |

| Reaction Time | Several hours | General Procedure |

| Typical Yield | 60-80% | Estimated from similar reactions |

Synthesis of this compound via Leuckart Reaction

The Leuckart reaction is a classic and effective method for the reductive amination of ketones to primary amines using ammonium formate as both the nitrogen source and the reducing agent.[1][2][3][4] This one-pot reaction is particularly well-suited for the conversion of 2-bromobenzophenone to the target amine.[3]

Reaction Scheme: Leuckart Reaction

Experimental Protocol: Leuckart Reaction

Materials:

-

2-Bromobenzophenone

-

Ammonium formate

-

Concentrated hydrochloric acid

-

Sodium hydroxide solution (e.g., 10% w/v)

-

Diethyl ether or dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 2-bromobenzophenone and an excess of ammonium formate is placed. The mixture is heated in an oil bath to a temperature of 160-180 °C. The reaction is typically carried out neat (without a solvent).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ketone. The reaction is typically heated for several hours until completion.

-

Hydrolysis of the Formamide Intermediate: After cooling to room temperature, concentrated hydrochloric acid is carefully added to the reaction mixture. The mixture is then heated to reflux for several hours to hydrolyze the intermediate N-formyl derivative to the free amine.

-

Work-up and Purification: The acidic solution is cooled and made alkaline by the addition of a sodium hydroxide solution. The aqueous layer is then extracted with diethyl ether or dichloromethane. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude this compound can be further purified by column chromatography or crystallization.

Data Summary: Leuckart Reaction

| Parameter | Value | Reference |

| Reactants | 2-Bromobenzophenone, Ammonium formate | [1][3] |

| Reaction Temperature | 160-180 °C | [3] |

| Reaction Time | Several hours | [3] |

| Hydrolysis | Concentrated HCl, reflux | [1] |

| Typical Yield | 60-75% | Estimated from similar reactions[2] |

Alternative Reductive Amination Methods

While the Leuckart reaction is a robust method, other reductive amination protocols can also be employed. These typically involve a two-step, one-pot process where the imine is formed in situ and then reduced.

Reductive Amination with a Hydride Reducing Agent

A common alternative involves the reaction of 2-bromobenzophenone with ammonia (or an ammonia source like ammonium acetate) to form the imine, which is then reduced with a hydride reagent such as sodium borohydride or sodium cyanoborohydride.

Experimental Considerations:

-

Ammonia Source: Anhydrous ammonia gas, a solution of ammonia in an alcohol, or ammonium acetate can be used.

-

Reducing Agent: Sodium borohydride is a common and effective reducing agent. For less reactive ketones, sodium cyanoborohydride or sodium triacetoxyborohydride may be more suitable.

-

Solvent: The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol.

-

pH Control: Maintaining a slightly acidic pH can facilitate imine formation.

Safety Considerations

-

Brominated Compounds: 2-Bromobenzophenone and this compound are halogenated organic compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Leuckart Reaction: This reaction is performed at high temperatures and involves the evolution of ammonia and carbon dioxide. It must be conducted in a well-ventilated fume hood with appropriate temperature control.

-

Hydride Reducing Agents: Sodium borohydride and other hydride reagents react violently with water and acids, releasing flammable hydrogen gas. They should be handled with care.

Conclusion

The synthesis of this compound is most reliably achieved through the reductive amination of 2-bromobenzophenone. The Leuckart reaction provides a straightforward and efficient one-pot method for this conversion, utilizing inexpensive and readily available reagents. For a more controlled approach, a two-step synthesis involving the formation of 2-bromobenzophenone via a Grignard reaction followed by the Leuckart reaction is recommended. This guide has provided detailed experimental considerations and comparative data to aid researchers in the successful synthesis of this valuable intermediate. Careful attention to reaction conditions and safety protocols is paramount for achieving high yields and purity.

References

In-depth Technical Guide: α-(2-Bromophenyl)benzylamine (CAS 55095-15-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-(2-Bromophenyl)benzylamine, registered under CAS number 55095-15-3, is a halogenated benzylamine derivative. This class of compounds is recognized for its utility as versatile intermediates in organic synthesis. The presence of a reactive carbon-bromine bond and an amine group makes α-(2-bromophenyl)benzylamine a valuable building block for the construction of more complex molecular architectures, particularly in the field of medicinal chemistry. While extensive research exists on the applications of its derivatives, this guide focuses on the core properties and structure of α-(2-Bromophenyl)benzylamine itself, based on available technical information.

Chemical Structure and Properties

The structural formula of α-(2-Bromophenyl)benzylamine consists of a benzyl group and a 2-bromophenyl group attached to a central aminomethane core.

Structure:

Table 1: Chemical and Physical Properties of α-(2-Bromophenyl)benzylamine

| Property | Value | Source |

| CAS Number | 55095-15-3 | |

| IUPAC Name | (2-bromophenyl)(phenyl)methanamine | |

| Molecular Formula | C₁₃H₁₂BrN | [1] |

| Molecular Weight | 262.15 g/mol | |

| Physical Form | Solid or viscous liquid | |

| InChI Code | 1S/C13H12BrN/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H,15H2 | |

| InChI Key | SPVWGVSMLZCEQX-UHFFFAOYSA-N | |

| Purity | Typically ≥97% | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. |

Note: Specific quantitative data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature.

Synthesis

α-(2-Bromophenyl)benzylamine is primarily available as a commercial product for research and development purposes. While specific, detailed experimental protocols for its synthesis are not readily found in peer-reviewed journals, the general synthesis of halogenated benzylamines can be achieved through methods such as the hydrogenation of halogenated benzonitriles or the oximation and subsequent hydrogenation of halogenated benzaldehydes.[2]

Logical Relationship of a General Synthesis Approach:

Caption: A potential synthetic pathway to α-(2-Bromophenyl)benzylamine.

Applications in Research and Development

The primary utility of α-(2-Bromophenyl)benzylamine lies in its role as a synthetic intermediate. The bromine atom on the phenyl ring serves as a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functional groups. The amine functionality provides a site for N-alkylation, acylation, and other modifications.

This dual reactivity makes it a valuable precursor for the synthesis of a wide range of more complex molecules with potential biological activities. Derivatives of halogenated benzylamines have been investigated for various therapeutic applications, including antifungal and antibacterial agents.[2]

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the public domain regarding the biological activity, mechanism of action, and associated signaling pathways of α-(2-Bromophenyl)benzylamine itself. Research has predominantly focused on utilizing this compound as a scaffold to synthesize more complex molecules which are then evaluated for their pharmacological properties. The biological effects observed in studies of its derivatives are attributable to the properties of the final, more complex molecules rather than the starting intermediate.

Safety Information

Based on available safety data sheets, α-(2-Bromophenyl)benzylamine is associated with the following hazards:

Table 2: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

|

| GHS07 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Precautionary Statements: P261, P305+P351+P338

Users should handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the supplier's safety data sheet (SDS).

Conclusion

α-(2-Bromophenyl)benzylamine (CAS 55095-15-3) is a key chemical intermediate with significant potential in synthetic and medicinal chemistry. Its value is derived from its structural features that allow for further chemical modifications to generate novel compounds with diverse biological activities. While direct biological data on α-(2-Bromophenyl)benzylamine is limited, its role as a foundational building block in the development of new therapeutic agents is well-established within the scientific community. Further research into the properties and potential applications of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to (2-bromophenyl)(phenyl)methanamine

This technical guide provides a comprehensive overview of the chemical properties, nomenclature, and a plausible synthetic approach for (2-bromophenyl)(phenyl)methanamine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Nomenclature

IUPAC Name: (2-bromophenyl)(phenyl)methanamine[1]

Synonyms:

-

alpha-(2-Bromophenyl)benzylamine[1]

-

2-BROMOBENZHYDRYLAMINE[1]

-

OTAVA-BB 1179344[1]

-

(2-Bromophenyl)(phenyl)methylamine[1]

-

1-(2-bromophenyl)-1-phenylmethanamine

-

Benzenemethanamine, 2-bromo-α-phenyl-

CAS Number: 55095-15-3[1][2][3]

Molecular Formula: C₁₃H₁₂BrN[2]

Molecular Weight: 262.15 g/mol [1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of (2-bromophenyl)(phenyl)methanamine is limited in publicly available literature. However, based on supplier information, the compound is described as a solid or viscous liquid.

| Property | Value | Source |

| Physical Form | Solid or viscous liquid or liquid | [1] |

| Purity | 97% or 99% | [1][2] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [1] |

For the purpose of comparison, the physical properties of the closely related precursor, (2-bromophenyl)(phenyl)methanone (2-bromobenzophenone), are well-documented:

| Property | Value | Source |

| Melting Point | 42 °C | [4] |

| Boiling Point | 345 °C at 760 mmHg | [4] |

| Flash Point | 110 °C | [4] |

| Molecular Weight | 261.12 g/mol | [4] |

Synthesis

General Experimental Protocol: Reductive Amination

Reductive amination involves the reaction of a ketone with an amine in the presence of a reducing agent. For the synthesis of a primary amine like (2-bromophenyl)(phenyl)methanamine, a common approach is the Leuckart reaction or similar methods that utilize an ammonia source.

Reaction Scheme:

(2-bromophenyl)(phenyl)methanone + NH₃ + [Reducing Agent] → (2-bromophenyl)(phenyl)methanamine

Key Reagents:

-

Starting Material: (2-bromophenyl)(phenyl)methanone

-

Ammonia Source: Ammonium formate, formamide, or ammonia itself.

-

Reducing Agent: Formic acid (in the Leuckart reaction), sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

General Procedure (Leuckart-Wallach Reaction):

-

A mixture of (2-bromophenyl)(phenyl)methanone and an excess of ammonium formate (or formamide) is heated.

-

The reaction temperature is typically maintained between 160-185 °C.

-

The reaction proceeds via the formation of an intermediate N-formyl derivative.

-

The reaction mixture is then cooled and treated with a strong acid (e.g., HCl) to hydrolyze the formyl group.

-

Basification of the reaction mixture with a strong base (e.g., NaOH) liberates the free amine.

-

The product is then extracted with an organic solvent, and purified by distillation or chromatography.

Figure 1: General workflow for the synthesis of (2-bromophenyl)(phenyl)methanamine via reductive amination.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity, pharmacological properties, or involvement in any signaling pathways of (2-bromophenyl)(phenyl)methanamine. The broader class of benzhydryl amines, to which this compound belongs, is known to contain various biologically active compounds, but specific data for this particular molecule is lacking[5]. Further research is required to elucidate any potential therapeutic or biological effects.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for (2-bromophenyl)(phenyl)methanamine is not available in the public domain. For reference, spectral information for the precursor, (2-bromophenyl)(phenyl)methanone, is accessible through various chemical databases.

Conclusion

(2-bromophenyl)(phenyl)methanamine is a known chemical entity with established nomenclature. While its specific physicochemical and biological properties are not well-documented, a plausible synthetic route via reductive amination of (2-bromophenyl)(phenyl)methanone can be proposed based on standard organic chemistry principles. The lack of biological data highlights an opportunity for future research to explore the potential pharmacological applications of this compound. This guide serves as a foundational resource for researchers interested in the synthesis and further investigation of (2-bromophenyl)(phenyl)methanamine.

References

- 1. (2-bromophenyl)(phenyl)methylamine | 55095-15-3 [amp.chemicalbook.com]

- 2. (2-Bromophenyl)(phenyl)methanamine (1 x 5 g) | Reagentia [reagentia.eu]

- 3. researchgate.net [researchgate.net]

- 4. (2-Bromophenyl)-phenylmethanone | 13047-06-8 [sigmaaldrich.com]

- 5. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

alpha-(2-Bromophenyl)benzylamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties and a detailed synthesis protocol for α-(2-Bromophenyl)benzylamine, a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Molecular Data

The fundamental molecular properties of α-(2-Bromophenyl)benzylamine are summarized in the table below for quick reference.

| Property | Value | Citation |

| Molecular Formula | C₁₃H₁₂BrN | [1][2] |

| Molecular Weight | 262.15 g/mol | [2][3] |

| CAS Number | 55095-15-3 | [1][2] |

| IUPAC Name | (2-bromophenyl)(phenyl)methanamine | [2] |

| Physical Form | Solid or viscous liquid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [2] |

Synthesis Protocol: Reductive Amination

The synthesis of α-(2-Bromophenyl)benzylamine can be effectively achieved through the reductive amination of 2-bromobenzaldehyde with benzylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is subsequently reduced to the target secondary amine.

Materials and Reagents:

-

2-Bromobenzaldehyde

-

Benzylamine

-

Sodium borohydride (NaBH₄) or a similar reducing agent like benzylamine-borane[2][4]

-

Methanol (or another suitable protic solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or ethyl acetate for extraction

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Experimental Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 1.0 equivalent of 2-bromobenzaldehyde in methanol.

-

To this solution, add 1.0 to 1.2 equivalents of benzylamine dropwise at room temperature with stirring.

-

The reaction mixture is typically stirred for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Once imine formation is complete, cool the reaction mixture in an ice bath.

-

Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of 1M HCl to neutralize the excess reducing agent and decompose the borate complexes.

-

Concentrate the mixture using a rotary evaporator to remove the methanol.

-

Add dichloromethane or ethyl acetate to the residue and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude α-(2-Bromophenyl)benzylamine can be further purified by column chromatography on silica gel if necessary.

-

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of α-(2-Bromophenyl)benzylamine via reductive amination.

Caption: Synthesis workflow for α-(2-Bromophenyl)benzylamine.

Applications in Research and Development

α-(2-Bromophenyl)benzylamine serves as a versatile building block in organic synthesis. The presence of the bromine atom provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the construction of more complex molecular architectures. The amine functionality offers another point for chemical modification. These characteristics make it a valuable intermediate in the synthesis of novel pharmaceutical compounds and other fine chemicals. Halogenated benzylamines, in general, are utilized in the development of agrochemicals and have been identified in the structure of potent enzyme inhibitors.

References

A Technical Guide to the Predicted Spectroscopic Data of alpha-(2-Bromophenyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-(2-Bromophenyl)benzylamine is a secondary amine containing both a brominated and an unsubstituted phenyl ring attached to a central aminomethine group. As a derivative of benzylamine, it holds potential as an intermediate in the synthesis of more complex molecules in pharmaceutical and materials science research. Due to the limited availability of direct experimental spectroscopic data for this specific compound, this guide provides a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles. This document aims to serve as a valuable reference for the identification and characterization of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These values are estimations based on data from analogous compounds such as 2-bromotoluene, N-benzylaniline, and other substituted benzylamines.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 | Doublet | 1H | Aromatic H (ortho to Br) |

| ~ 7.1 - 7.4 | Multiplet | 8H | Aromatic H's |

| ~ 5.0 - 5.2 | Singlet/Broad Singlet | 1H | Methine H (-CH-) |

| ~ 2.0 - 3.0 | Broad Singlet | 1H | Amine H (-NH-) |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 145 | Aromatic C (C-N) |

| ~ 127 - 133 | Aromatic CH's |

| ~ 122 | Aromatic C (C-Br) |

| ~ 60 - 65 | Methine C (-CH-) |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium, Sharp | N-H Stretch |

| ~ 3020 - 3080 | Medium | Aromatic C-H Stretch |

| ~ 1580 - 1610 | Medium to Strong | Aromatic C=C Bending |

| ~ 1450 - 1500 | Medium to Strong | Aromatic C=C Bending |

| ~ 1250 - 1335 | Medium to Strong | Aromatic C-N Stretch |

| ~ 1020 | Strong | C-Br Stretch |

| ~ 750 | Strong | ortho-disubstituted Benzene C-H Bend |

| ~ 690 - 740 | Strong | Monosubstituted Benzene C-H Bend |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z Ratio | Predicted Identity |

| 261/263 | [M]⁺ (Molecular ion, bromine isotope pattern) |

| 182 | [M - Br]⁺ |

| 184 | [C₆H₅CHNHC₆H₅]⁺ (Loss of HBr) |

| 169/171 | [BrC₆H₄CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.[1][2]

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[3][4][5]

-

Parameters: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be taken prior to the sample measurement.[6]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a gas chromatography (GC-MS) interface or by using a direct insertion probe.[7][8]

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[9][10][11]

-

Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. books.rsc.org [books.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. Infrared Spectroscopy: Principles and Applications in Organic Chemistry [wisdomlib.org]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

An In-depth Technical Guide to the Purity and Characterization of alpha-(2-Bromophenyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methods for assessing the purity and characterizing the structure of alpha-(2-Bromophenyl)benzylamine. Given the importance of this compound as a building block in organic synthesis, particularly for novel therapeutics and agrochemicals, rigorous analytical control is imperative.[1] This document outlines key physicochemical properties, detailed experimental protocols for characterization, and a logical workflow for purity determination.

Physicochemical Properties

A foundational aspect of characterization is the confirmation of basic physical and chemical properties. The data presented in Table 1 has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 55095-15-3 | [2][3] |

| Molecular Formula | C₁₃H₁₂BrN | [2][4] |

| Molecular Weight | 262.15 g/mol | [2] |

| IUPAC Name | (2-bromophenyl)(phenyl)methanamine | |

| Appearance | Solid, viscous liquid, or liquid | |

| Purity (Typical) | ≥97% | [3] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | |

| SMILES | NC(C1=CC=CC=C1Br)C2=CC=CC=C2 | [2] |

| InChI Key | SPVWGVSMLZCEQX-UHFFFAOYSA-N | [3] |

Analytical Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization and purity assessment of a new batch of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of this compound.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum.

-

Typical chemical shifts for amine protons can be broad and appear between 0.5-5.0 ppm.[5]

-

Aromatic protons are expected in the range of 7.0-8.0 ppm.

-

The benzylic proton (CH-N) will likely appear as a singlet or a multiplet depending on coupling with the amine protons.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon-13 NMR spectrum.

-

Carbons directly attached to the nitrogen atom typically appear in the 10-65 ppm region.[5]

-

Aromatic carbons will be observed in the 110-150 ppm range. The carbon attached to the bromine atom will be shifted downfield.

-

-

Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to confirm the connectivity of the atoms.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and fragmentation pattern of the compound.

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS) or Gas Chromatography-Mass Spectrometer (GC-MS).

Procedure:

-

Sample Preparation:

-

For ESI-MS, prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

For GC-MS, prepare a dilute solution in a volatile solvent like dichloromethane or ethyl acetate.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

The molecular ion peak (M⁺) for C₁₃H₁₂BrN should be observed at m/z 261 and 263 with approximately equal intensity due to the isotopic abundance of ⁷⁹Br and ⁸¹Br.

-

-

Data Analysis: Analyze the fragmentation pattern to further confirm the structure. Common fragmentation would involve the loss of the bromine atom or cleavage at the benzylic position.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: FTIR Spectrometer.

Procedure:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis:

-

Look for N-H stretching vibrations of the primary amine in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region.[5]

-

C-N stretching absorptions for aromatic amines are expected between 1200-1350 cm⁻¹.[5]

-

Aromatic C-H stretching will be observed above 3000 cm⁻¹.

-

C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

-

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the sample and quantify any impurities.

Instrumentation: HPLC system with a UV detector.

Procedure:

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm or 254 nm.[6]

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Prepare further dilutions as necessary.

-

Data Analysis:

-

Run a blank (mobile phase) followed by the sample injection.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Data Presentation

The following tables summarize the expected spectroscopic data for this compound.

Table 2: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 (d) | Doublet | 1H | Aromatic H ortho to Br |

| ~ 7.1-7.4 (m) | Multiplet | 8H | Other Aromatic H's |

| ~ 5.1 (s) | Singlet | 1H | Benzylic CH |

| ~ 1.8 (br s) | Broad Singlet | 2H | NH₂ |

Table 3: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 145 | Aromatic C (quaternary) |

| ~ 142 | Aromatic C (quaternary) |

| ~ 127-132 | Aromatic CH |

| ~ 122 | Aromatic C-Br |

| ~ 58 | Benzylic CH |

Table 4: Expected FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, two bands | N-H Stretch (primary amine) |

| > 3000 | Medium | Aromatic C-H Stretch |

| 1450-1600 | Medium-Strong | Aromatic C=C Stretch |

| 1200-1350 | Medium | Aromatic C-N Stretch |

| ~ 750 | Strong | C-Br Stretch |

Logical Relationships in Purity Assessment

The determination of purity is a multi-faceted process. The following diagram illustrates the logical flow from initial analysis to the final purity statement.

This guide provides a framework for the purity assessment and characterization of this compound. Adherence to these or similar validated analytical procedures is essential for ensuring the quality and consistency of this important chemical intermediate in research and development.

References

- 1. This compound | 55095-15-3 | Benchchem [benchchem.com]

- 2. appchemical.com [appchemical.com]

- 3. This compound,55095-15-3-Amadis Chemical [amadischem.com]

- 4. appchemical.com [appchemical.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]

The Versatile Building Block: A Technical Guide to α-(2-Bromophenyl)benzylamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-(2-Bromophenyl)benzylamine is a key bifunctional building block in modern organic synthesis, offering strategic advantages in the construction of complex molecular architectures. Its unique structure, featuring a reactive bromine atom on one phenyl ring and a nucleophilic amine on the benzylic carbon, provides two distinct points for chemical modification. This guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions for the development of novel therapeutic agents and other advanced materials. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical Properties

α-(2-Bromophenyl)benzylamine, also known as (2-bromophenyl)(phenyl)methanamine, is a versatile intermediate in organic synthesis. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 55095-15-3 | [1][2] |

| Molecular Formula | C₁₃H₁₂BrN | [1][2] |

| Molecular Weight | 262.15 g/mol | [1][2] |

| Appearance | Solid or viscous liquid | [1] |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | [1] |

Synthesis of α-(2-Bromophenyl)benzylamine

The primary route for the synthesis of α-(2-Bromophenyl)benzylamine is the reductive amination of 2-bromobenzaldehyde with aniline. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Caption: Reductive amination pathway for the synthesis of α-(2-Bromophenyl)benzylamine.

Experimental Protocol: Reductive Amination

This protocol is adapted from a general procedure for the reductive amination of aldehydes with anilines.[3]

Materials:

-

2-Bromobenzaldehyde

-

Aniline

-

Sodium borohydride (NaBH₄)

-

DOWEX(R)50WX8 cation exchange resin

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2-bromobenzaldehyde (1.0 mmol) and aniline (1.0 mmol) in anhydrous THF (3 mL).

-

Add DOWEX(R)50WX8 resin (0.5 g) to the solution and stir the mixture for 5 minutes at room temperature.

-

Add sodium borohydride (1.0 mmol) in one portion to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically within 20-40 minutes), filter the reaction mixture to remove the resin.

-

The filtrate is then concentrated under reduced pressure. The residue can be further purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure α-(2-Bromophenyl)benzylamine.

| Reactant/Product | Molar Ratio | Typical Yield | Reference |

| 2-Bromobenzaldehyde | 1.0 | ~85-95% | [3] |

| Aniline | 1.0 | ||

| Sodium Borohydride | 1.0 | ||

| α-(2-Bromophenyl)benzylamine | - |

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide moiety makes α-(2-Bromophenyl)benzylamine an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, at the 2-position of the phenyl ring.

Caption: Palladium-catalyzed cross-coupling reactions of α-(2-Bromophenyl)benzylamine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond by reacting the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing biaryl compounds, which are prevalent in many pharmaceutical agents.

This is a general protocol that can be adapted for the Suzuki coupling of α-(2-Bromophenyl)benzylamine.[4][5]

Materials:

-

α-(2-Bromophenyl)benzylamine

-

Arylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., SPhos, XPhos)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene or other suitable solvent

Procedure:

-

To an oven-dried Schlenk tube, add α-(2-Bromophenyl)benzylamine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

In a separate vial, prepare the palladium catalyst by dissolving Pd₂(dba)₃ (0.01-0.05 mmol) and the phosphine ligand (0.02-0.1 mmol) in the reaction solvent.

-

Add the catalyst solution to the Schlenk tube containing the reactants.

-

The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature | Typical Yield | Reference |

| Arylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene | 100 °C | 70-95% | [6] |

| Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 °C | Variable | [6] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. This reaction allows for the introduction of a wide variety of amine functionalities.[7][8]

This general protocol can be adapted for the Buchwald-Hartwig amination of α-(2-Bromophenyl)benzylamine.[9][10]

Materials:

-

α-(2-Bromophenyl)benzylamine

-

Primary or secondary amine

-

Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like (NHC)Pd(allyl)Cl

-

A suitable phosphine ligand (e.g., XPhos, RuPhos)

-

Sodium tert-butoxide (NaOtBu) or another strong base

-

Toluene or dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to an oven-dried Schlenk tube.

-

Add α-(2-Bromophenyl)benzylamine (1.0 mmol) and the amine (1.2 mmol) to the tube.

-

Add the anhydrous solvent (e.g., toluene).

-

The reaction mixture is heated with stirring at a temperature typically between 80 and 110 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and quenched with water.

-

The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature | Typical Yield | Reference |

| Primary/Secondary Amine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 °C | 70-90% | [10] |

| Primary/Secondary Amine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 80-100 °C | High | [9] |

Applications in Medicinal Chemistry

The derivatives of α-(2-Bromophenyl)benzylamine are of significant interest in drug discovery. The ability to readily diversify the structure through cross-coupling reactions makes it a valuable scaffold for generating libraries of compounds for biological screening. For example, substituted aryl benzylamines have been investigated as potent and selective inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3, an enzyme implicated in prostate cancer.

Conclusion

α-(2-Bromophenyl)benzylamine is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for the sequential or orthogonal functionalization of its two distinct reactive sites. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to utilize this compound in their synthetic endeavors, particularly in the context of palladium-catalyzed cross-coupling reactions for the development of novel molecules with potential applications in medicinal chemistry and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. gctlc.org [gctlc.org]

- 3. redalyc.org [redalyc.org]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Halogenated Benzylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated benzylamine derivatives are a critical class of compounds in medicinal chemistry and drug development. The incorporation of halogens into the benzylamine scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive overview of the core synthetic strategies for preparing these valuable building blocks, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Methodologies

The synthesis of halogenated benzylamines can be broadly categorized into four primary approaches:

-

Reductive Amination of Halogenated Benzaldehydes: A versatile and widely used method involving the reaction of a halogenated benzaldehyde with an amine source in the presence of a reducing agent.

-

The Gabriel Synthesis: A classic and reliable method for the synthesis of primary amines from halogenated benzyl halides, avoiding over-alkylation.

-

Direct C-H Halogenation of Benzylamines: A modern and efficient approach that allows for the late-stage introduction of halogens onto the aromatic ring of benzylamine derivatives.

-

Reduction of Halogenated Benzonitriles: A common industrial method for the large-scale production of halogenated benzylamines.

Reductive Amination of Halogenated Benzaldehydes

This one-pot reaction typically proceeds through the in-situ formation of an imine from a halogenated benzaldehyde and an amine, which is then immediately reduced to the corresponding benzylamine.

General Workflow

Caption: Workflow for Reductive Amination.

Quantitative Data for Reductive Amination

| Aldehyde Substrate | Amine Source | Reducing Agent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromobenzaldehyde | Ammonia | H₂ / Co NPs | H₂O-THF | 120 | 24 | ~85%[1] |

| 4-Chlorobenzaldehyde | n-Butylamine | H₂ / Co-catalyst | Methanol | 100 | 4 | 60-89%[2] |

| Benzaldehyde | Aniline | NaBH₄ / Thiamine HCl | Solvent-free | 60 | 0.33 | 98%[3] |

| Benzaldehyde | Aniline | NaBH₄ / DOWEX®50WX8 | THF | RT | 0.33 | 91%[4] |

Experimental Protocol: Synthesis of 4-Bromobenzylamine[1]

-

Reaction Setup: In a high-pressure reactor, combine 4-bromobenzaldehyde (0.5 mmol) and the cobalt nanoparticle catalyst (6 mol% Co).

-

Solvent Addition: Add a solvent mixture of deionized water and tetrahydrofuran (1.5:1, 2.5 mL).

-

Ammonia and Hydrogen: Pressurize the reactor with ammonia gas to 5 bar, followed by hydrogen gas to 45 bar.

-

Reaction: Heat the mixture to 120 °C and stir for 24 hours.

-

Work-up: After cooling the reactor to room temperature, carefully vent the gases. The reaction mixture is then analyzed by gas chromatography (GC) using an internal standard (n-hexadecane) to determine the yield.

The Gabriel Synthesis

This two-step method is ideal for producing primary halogenated benzylamines. It involves the N-alkylation of potassium phthalimide with a halogenated benzyl halide, followed by the liberation of the amine.

General Workflow

Caption: Workflow for the Gabriel Synthesis.

Quantitative Data for Gabriel Synthesis of 2-Chlorobenzylamine[5]

| Step | Reactants | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1. N-Alkylation | Phthalimide, K₂CO₃, 2-Chlorobenzyl chloride | DMF | 120 | 2 | 84.5-87% (of phthalimide) |

| 2. Hydrazinolysis | 2-Chlorobenzylphthalimide, Hydrazine hydrate | Ethanol | Reflux | 48 | 74-77% (of amine) |

Experimental Protocol: Synthesis of 2-Chlorobenzylamine[5]

Step 1: Synthesis of 2-Chlorobenzylphthalimide

-

Reaction Setup: To a stirred suspension of phthalimide (117.7 g, 0.8 mol) and anhydrous potassium carbonate (110.6 g, 0.8 mol) in dimethylformamide (DMF, 500 mL), add 2-chlorobenzyl chloride (128.8 g, 0.8 mol).

-

Reaction: Heat the mixture to 120 °C for 2 hours.

-

Work-up: Cool the reaction mixture and pour it into 2 L of water. Filter the resulting precipitate, wash thoroughly with water, and dry in a vacuum oven. This yields 2-chlorobenzylphthalimide as a white solid (yield: 84.5-87%).

Step 2: Synthesis of 2-Chlorobenzylamine

-

Reaction Setup: Suspend 2-chlorobenzylphthalimide (10.0 g, 0.037 mol) in ethanol (100 mL) and add hydrazine hydrate (3.6 g, 0.072 mol).

-

Reaction: Heat the mixture to reflux with stirring for 48 hours.

-

Work-up: After cooling, transfer the mixture to a separatory funnel. Extract the product with methylene chloride (1 x 60 mL) and then diethyl ether (2 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-chlorobenzylamine.

-

Purification: Purify the crude product by vacuum distillation to obtain pure 2-chlorobenzylamine as a colorless liquid (yield: 74-77%).

Direct C-H Halogenation of Benzylamines

This approach utilizes transition-metal catalysis to directly functionalize the C-H bonds of the aromatic ring. A directing group is often employed to achieve high regioselectivity, typically at the ortho position.

General Workflow for Directed C-H Halogenation

Caption: Workflow for Directed C-H Halogenation.

Quantitative Data for Palladium-Catalyzed ortho-Halogenation of Arylnitriles[6]

| Substrate | Halogen Source | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzonitrile | NIS | PTSA | DCE | 70 | 12 | 95% (Iodo) |

| Benzonitrile | NBS | PTSA | DCE | 70 | 12 | 92% (Bromo) |

| Benzonitrile | NCS | PTSA | DCE | 70 | 12 | 85% (Chloro) |

| 4-Methoxybenzonitrile | NBS | PTSA | DCE | 70 | 12 | 95% (Bromo) |

| 4-(Trifluoromethyl)benzonitrile | NBS | PTSA | DCE | 70 | 12 | 82% (Bromo) |

NCS = N-Chlorosuccinimide, NBS = N-Bromosuccinimide, NIS = N-Iodosuccinimide, PTSA = p-Toluenesulfonic acid, DCE = 1,2-Dichloroethane

Experimental Protocol: ortho-Bromination of Benzonitrile[6]

-

Reaction Setup: In a sealed tube, combine benzonitrile (0.5 mmol), N-bromosuccinimide (NBS, 0.6 mmol), Pd(OAc)₂ (5 mol%), and p-toluenesulfonic acid (PTSA, 20 mol%).

-

Solvent Addition: Add 1,2-dichloroethane (DCE, 2 mL) as the solvent.

-

Reaction: Seal the tube and heat the reaction mixture at 70 °C for 12 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 2-bromobenzonitrile (yield: 92%).

Reduction of Halogenated Benzonitriles

This method is a straightforward and often high-yielding route to primary halogenated benzylamines, particularly suitable for industrial-scale synthesis. The nitrile group is reduced, typically via catalytic hydrogenation.

General Workflow

Caption: Workflow for Nitrile Reduction.

Quantitative Data for the Synthesis of Halogenated Benzylamines via Reduction

| Precursor | Method | Catalyst | Solvent | Temp. (°C) | Yield (%) |

| 4-Bromobenzaldehyde Oxime | Hydrogenation | Pd/C | Ethanol/HCl | RT | 96%[5] |

| 4-Chlorobenzonitrile | Transfer Hydrogenation | Ruthenium(II) complex | 2-Butanol | 120 | High (not specified)[6] |

Experimental Protocol: Synthesis of 4-Bromobenzylamine from 4-Bromobenzaldehyde Oxime[7]

This protocol proceeds via an oxime intermediate, which is readily prepared from the corresponding aldehyde.

Step 1: Oximation of 4-Bromobenzaldehyde

-

Reaction Setup: Mix 4-bromobenzaldehyde (92.5 g, 0.5 mol) with water (200 mL) in a round-bottomed flask and heat to ~70 °C until the aldehyde melts.

-

Reagent Addition: In a separate flask, dissolve hydroxylamine hydrochloride (41.7 g, 0.6 mol) in water (200 mL). Add this solution to the melted aldehyde.

-

Reaction: Add a solution of sodium hydroxide (26 g, 0.65 mol) in water (100 mL) dropwise to the mixture. Stir at 70 °C for 1 hour, then cool to room temperature and stir for an additional 3 hours.

-

Work-up: Filter the white precipitate, wash with water, and dry to obtain 4-bromobenzaldehyde oxime (yield: 96%).

Step 2: Hydrogenation of 4-Bromobenzaldehyde Oxime

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-bromobenzaldehyde oxime (20 g, 0.1 mol) in absolute ethanol (200 mL). Add 10% Palladium on Carbon (Pd/C, 2.0 g).

-

Acidification: Bubble hydrogen chloride gas through the solution until it is saturated.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and agitate at room temperature for approximately 3 hours, or until hydrogen uptake ceases.

-

Work-up: Filter the catalyst and concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with 50% sodium hydroxide solution.

-

Extraction: Extract the aqueous layer with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-bromobenzylamine.

Conclusion

The synthesis of halogenated benzylamine derivatives can be achieved through several robust and efficient methodologies. The choice of synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, scale of the reaction, and functional group tolerance. Reductive amination offers great versatility, the Gabriel synthesis provides a clean route to primary amines, direct C-H halogenation represents a powerful tool for late-stage functionalization, and the reduction of benzonitriles is a reliable method for large-scale production. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize these important chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. redalyc.org [redalyc.org]

- 5. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]

- 6. 4-Chlorobenzylamine synthesis - chemicalbook [chemicalbook.com]

The Ortho-Bromo Effect: A Deep Dive into Benzylamine Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic placement of a bromine atom at the ortho position of the benzylamine scaffold profoundly influences its reactivity, a phenomenon of significant interest in synthetic chemistry and drug development. This technical guide elucidates the multifaceted role of ortho-bromo substitution on the reactivity of benzylamine, offering a comprehensive analysis of the steric and electronic effects that govern its behavior in various chemical transformations. Through a detailed examination of quantitative data, experimental protocols, and reaction mechanisms, this document serves as a critical resource for professionals navigating the complexities of substituted aromatic compounds.

The Dual Nature of the Ortho-Bromo Substituent: Steric Hindrance and Electronic Influence

The bromine atom, positioned adjacent to the aminomethyl group, exerts a dual influence on the reactivity of the benzylamine molecule. Its considerable size introduces significant steric hindrance, which can impede the approach of reactants to the nitrogen atom and the benzylic carbon. Simultaneously, its electronegativity and ability to participate in resonance structures alter the electronic landscape of the aromatic ring and the side chain.

Electronic Effects

The bromo substituent is moderately deactivating towards electrophilic aromatic substitution due to its inductive electron-withdrawing effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect), directing incoming electrophiles to the ortho and para positions. In the context of the benzylamine side chain, the inductive effect of the ortho-bromo group can decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to the unsubstituted benzylamine.

Steric Effects

The steric bulk of the ortho-bromo group plays a crucial role in modulating reactivity. This "ortho effect" can manifest in several ways:

-

Reduced Nucleophilicity: The steric hindrance around the nitrogen atom can make it more difficult for it to act as a nucleophile.

-

Altered Bond Angles: The presence of the bulky ortho-substituent can cause the aminomethyl group to twist out of the plane of the benzene ring, affecting conjugation and reactivity.

-

Directional Shielding: The bromo group can physically block one face of the aminomethyl group, influencing the stereochemical outcome of reactions.

Quantitative Analysis of Reactivity

The interplay of these steric and electronic factors can be quantified through various experimental measurements, including pKa values and reaction rate constants.

Basicity (pKa)

The pKa of the conjugate acid of an amine is a direct measure of its basicity. A lower pKa value indicates a weaker base. The ortho-bromo substitution is expected to decrease the basicity of benzylamine.

| Compound | pKa of Conjugate Acid |

| Benzylamine | 9.34 |

| 2-Bromobenzylamine | 8.52 (Predicted)[1] |

| 3-Bromobenzylamine | 9.05 (Predicted) |

| 4-Bromobenzylamine | 9.03 (Predicted) |

Note: The pKa values for the bromo-substituted benzylamines are predicted values from chemical databases and should be considered as estimates.

Reaction Kinetics

Kinetic studies of reactions involving substituted benzylamines provide valuable insights into the impact of the ortho-bromo group on reaction rates. For instance, in the oxidation of substituted benzylamines by N-chlorosuccinimide, the ortho-substituted compounds show distinct reactivity patterns that can be correlated using multiparametric equations that account for both electronic and steric effects.[2] Similarly, in the nucleophilic addition of benzylamines to β-nitrostyrene, the ortho-bromo substituent has been shown to influence the rate of reaction, with the effect being quantifiable through correlation analysis.[3]

Key Reactions and Mechanistic Considerations

The unique reactivity of ortho-bromo-benzylamine makes it a valuable synthon in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the C-Br bond allows for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern drug discovery and development, enabling the construction of complex molecular architectures.

Logical Workflow for a Suzuki-Miyaura Coupling Reaction:

Caption: Suzuki-Miyaura coupling workflow.

Logical Workflow for a Buchwald-Hartwig Amination Reaction:

Caption: Buchwald-Hartwig amination workflow.

In these reactions, the ortho-bromo-benzylamine can act as the electrophilic partner. The steric hindrance from the ortho-bromo group can influence the efficiency of the oxidative addition step and may require the use of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of ortho-bromo-benzylamine in synthesis.

General Protocol for Suzuki-Miyaura Cross-Coupling of ortho-Bromo-benzylamine

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

ortho-Bromobenzylamine

-

Arylboronic acid or ester (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

Toluene/water (5:1 mixture)

Procedure:

-

To an oven-dried Schlenk flask, add ortho-bromobenzylamine (1.0 mmol), the arylboronic acid or ester (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed toluene/water solvent mixture (5 mL toluene, 1 mL water) via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of ortho-Bromo-benzylamine

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

ortho-Bromobenzylamine

-

Amine coupling partner (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

-

XPhos (3 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

-

Toluene (anhydrous)

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol).

-

Evacuate and backfill the flask with argon.

-

Add anhydrous toluene and stir for 10 minutes at room temperature.

-

To this catalyst solution, add ortho-bromobenzylamine (1.0 mmol), the amine coupling partner (1.2 mmol), and NaOtBu (1.4 mmol).

-

Heat the reaction mixture to 110 °C and stir.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After the reaction is complete, cool to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Conclusion

The ortho-bromo substituent on the benzylamine ring introduces a fascinating interplay of steric and electronic effects that significantly modulates its reactivity. While the inductive electron-withdrawing nature of bromine can decrease the nucleophilicity of the amine, the steric hindrance it imposes presents both challenges and opportunities in synthesis. The ability to participate in powerful C-C and C-N bond-forming reactions through palladium catalysis makes ortho-bromo-benzylamine a versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications. A thorough understanding of the principles outlined in this guide will empower researchers to harness the unique reactivity of this compound and design innovative synthetic strategies.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-M-yaura Coupling of alpha-(2-Bromophenyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols for the palladium-catalyzed Suzuki-Miyaura coupling of alpha-(2-Bromophenyl)benzylamine with various arylboronic acids. The resulting diarylmethane scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a range of biologically active molecules.

The ortho-bromo substitution and the presence of the benzylamine moiety on the substrate, this compound, introduce steric hindrance and a potentially coordinating secondary amine. These features necessitate carefully optimized reaction conditions to achieve high coupling efficiency. This document outlines two robust protocols leveraging modern catalyst systems known for their high activity with sterically demanding and heteroatom-containing substrates.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that couples an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base.[1] The generally accepted mechanism proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize recommended starting conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The data is based on protocols developed for structurally similar, sterically hindered ortho-bromoanilines, which have demonstrated high to excellent yields.[2][3]

Table 1: Recommended Protocol using a Palladacycle Precatalyst

| Entry | Arylboronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | alpha-(Biphenyl-2-yl)benzylamine | 90-95% |

| 2 | 4-Methoxyphenylboronic acid | alpha-(4'-Methoxybiphenyl-2-yl)benzylamine | 92-97% |

| 3 | 4-Fluorophenylboronic acid | alpha-(4'-Fluorobiphenyl-2-yl)benzylamine | 88-93% |

| 4 | 3-Thienylboronic acid | alpha-(2-(Thiophen-3-yl)phenyl)benzylamine | 85-90% |

| 5 | Pyridine-3-boronic acid | alpha-(2-(Pyridin-3-yl)phenyl)benzylamine | 80-85% |

Table 2: Alternative Protocol using a Bulky Phosphine Ligand

| Entry | Arylboronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | alpha-(Biphenyl-2-yl)benzylamine | 85-92% |

| 2 | 4-Tolylboronic acid | alpha-(4'-Methylbiphenyl-2-yl)benzylamine | 88-94% |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | alpha-(4'-(Trifluoromethyl)biphenyl-2-yl)benzylamine | 82-88% |